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molecular formula C8H10ClN3O2 B8360904 Ethyl N-(6-amino-5-chloro-2-pyridyl)carbamate

Ethyl N-(6-amino-5-chloro-2-pyridyl)carbamate

Cat. No. B8360904
M. Wt: 215.64 g/mol
InChI Key: AXUZPGBAPDQQMS-UHFFFAOYSA-N
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Patent
US04203988

Procedure details

A solution of 3-chloro-2,6-diaminopyridine (129 g. 0.9 mole) in 1000 ml. of tetrahydrofuran and 250 ml. of water containing sodium bicarbonate (84 g., 1.0 mole) is stirred at 0° C. while adding ethyl chloroformate (114 g. 1.05 mole) dropwise over 1/2 hour. The mixture is stirred at 0° C. over night. The dark solution is filtered through activated carbon and the organic layer of the filtrate is separated, dried and concentrated in vacuo. The residual oil is taken up in ether, washed with 5 N sodium hydroxide and with saturated sodium chloride solution, dried and concentrated in vacuo. A light amber oil (162 g.) which solidifies when triturated in petroleum ether is obtained. The solid is purified by extracting into boiling hexane (10×300 ml) and cooling the extracts to give 131.6 g. of white solid, m.p. 66°-70°.
Quantity
129 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
114 g
Type
reactant
Reaction Step Three
Quantity
84 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([NH2:9])=[N:4][C:5]([NH2:8])=[CH:6][CH:7]=1.O1CCCC1.C(=O)(O)[O-].[Na+].Cl[C:21]([O:23][CH2:24][CH3:25])=[O:22]>O>[NH2:9][C:3]1[N:4]=[C:5]([NH:8][C:21](=[O:22])[O:23][CH2:24][CH3:25])[CH:6]=[CH:7][C:2]=1[Cl:1] |f:2.3|

Inputs

Step One
Name
Quantity
129 g
Type
reactant
Smiles
ClC=1C(=NC(=CC1)N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
114 g
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
84 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
is stirred at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred at 0° C. over night
FILTRATION
Type
FILTRATION
Details
The dark solution is filtered through activated carbon
CUSTOM
Type
CUSTOM
Details
the organic layer of the filtrate is separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
washed with 5 N sodium hydroxide and with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
triturated in petroleum ether
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
The solid is purified
EXTRACTION
Type
EXTRACTION
Details
by extracting
TEMPERATURE
Type
TEMPERATURE
Details
cooling the extracts
CUSTOM
Type
CUSTOM
Details
to give 131.6 g

Outcomes

Product
Name
Type
Smiles
NC1=C(C=CC(=N1)NC(OCC)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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